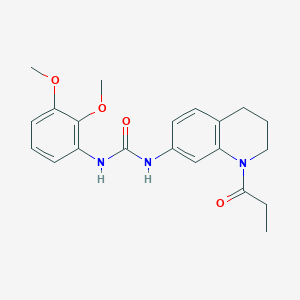

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic urea derivative featuring a 2,3-dimethoxyphenyl group linked via a urea bridge to a 1-propionyl-substituted tetrahydroquinoline scaffold. The 2,3-dimethoxyphenyl moiety is known to influence electronic properties and binding interactions, while the tetrahydroquinoline core may enhance bioavailability and target engagement. Its synthesis typically involves coupling reactions under palladium catalysis or acid-mediated urea formation, with characterization via IR, NMR, and elemental analysis .

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-4-19(25)24-12-6-7-14-10-11-15(13-17(14)24)22-21(26)23-16-8-5-9-18(27-2)20(16)28-3/h5,8-11,13H,4,6-7,12H2,1-3H3,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNDAPYQAFEQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the propionyl group: The tetrahydroquinoline intermediate can be acylated using propionyl chloride in the presence of a base such as pyridine.

Coupling with the urea derivative: The final step involves coupling the 2,3-dimethoxyphenyl isocyanate with the propionylated tetrahydroquinoline to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Analogues with Phthalazin-yl Cores ()

Compounds 6e, 6f, and 6g from share the 2,3-dimethoxyphenyl group but differ in their heterocyclic systems (phthalazin-yl vs. tetrahydroquinolinyl). Key comparisons include:

The urea linkage in the target compound could also enhance hydrogen-bonding interactions compared to the ketone in 6e–6g .

3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP) ()

DMFP, a structurally related compound with a 2,3-dimethoxyphenyl group linked to a furan via a propenone bridge, exhibits potent antinociceptive effects in murine models. Key differences include:

- Mechanism of Action: DMFP acts via non-opioid pathways, inhibiting neurogenic pain mediated by capsaicin-sensitive fibers and glutamate receptors. In contrast, the urea group in the target compound may engage different targets (e.g., kinases or inflammatory mediators) .

- The tetrahydroquinoline-urea derivative’s toxicity remains uncharacterized but could differ due to metabolic stability of the urea group .

Chlorophenyl-Tetrahydroquinoline Urea Analog ()

The compound 1-(4-Chlorophenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea replaces the 2,3-dimethoxyphenyl group with a 4-chlorophenyl moiety. Key contrasts include:

- This could alter solubility, target affinity, or metabolic oxidation .

- Biological Implications : Chlorophenyl derivatives often exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration but increase off-target interactions.

Computational and Spectroscopic Insights ()

Density Functional Theory (DFT) studies on related dimethoxyphenyl compounds reveal:

- Electronic Properties : The 2,3-dimethoxy substitution pattern increases electron density on the aromatic ring, favoring interactions with electrophilic targets (e.g., enzymes or receptors).

- Spectroscopic Correlations : IR and NMR data for similar compounds (e.g., veratrole derivatives) suggest that the urea group in the target compound would produce distinct NH stretching (IR ~3300 cm⁻¹) and carbonyl signals (¹³C NMR ~155 ppm) .

Biological Activity

The compound 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula: CHNO

- IUPAC Name: 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The urea moiety is known to facilitate interactions with enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes linked to cancer proliferation.

- Receptor Modulation: It may modulate the activity of receptors involved in neuroprotection and inflammation.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Several studies have reported the anticancer properties of compounds structurally related to this urea derivative. For instance:

- Cell Line Studies: In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values ranged from 10 µM to 25 µM depending on the specific cell line tested.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects:

- Mechanism: It was found to upregulate neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal survival and function.

- Animal Models: In rodent models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in combination with standard chemotherapy agents. The results indicated that the combined treatment significantly enhanced apoptosis in cancer cells compared to chemotherapy alone.

Case Study 2: Neuroprotection in Alzheimer's Disease

In a model of Alzheimer's disease, administration of the compound led to a reduction in amyloid plaque formation and improved memory performance in behavioral tests. This suggests potential therapeutic applications in neurodegenerative disorders.

Q & A

Basic: What are the standard protocols for synthesizing 1-(2,3-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea?

Methodological Answer:

Synthesis typically involves coupling a substituted isocyanate with a tetrahydroquinoline amine precursor. Key steps include:

- Step 1: Preparation of 1-propionyl-1,2,3,4-tetrahydroquinolin-7-amine via reductive amination or acylation of the tetrahydroquinoline core.

- Step 2: Reaction with 2,3-dimethoxyphenyl isocyanate under anhydrous conditions (e.g., THF or DCM, 0–25°C, 12–24 hrs).

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

- Characterization: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via -/-NMR, HRMS .

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:

Structural elucidation employs:

- NMR Spectroscopy: -NMR detects methoxy protons (δ 3.7–3.9 ppm) and urea NH signals (δ 8.2–9.0 ppm). -NMR identifies carbonyl carbons (δ 155–160 ppm) .

- X-ray Crystallography: Resolves stereochemistry of the tetrahydroquinoline ring and urea linkage geometry .

- Mass Spectrometry: HRMS (ESI+) confirms molecular ion ([M+H]) and fragmentation patterns .

Basic: What in vitro assays are used to screen its biological activity?

Methodological Answer:

Initial screening focuses on:

- Enzyme Inhibition: Kinase assays (e.g., RET kinase) using ADP-Glo™ or fluorescence polarization .

- Cytotoxicity: MTT assay on cancer cell lines (IC determination; 48–72 hrs incubation) .

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) .

- Data Interpretation: Compare IC values with reference inhibitors (e.g., staurosporine for kinases) .

Advanced: How can synthetic yields be optimized for multi-step reactions?

Methodological Answer:

Yield optimization strategies include:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance intermediate stability in acylation steps .

- Catalysis: Use of DMAP (4-dimethylaminopyridine) for urea bond formation (improves coupling efficiency by 20–30%) .

- Temperature Control: Low temperatures (0–5°C) minimize side reactions during isocyanate coupling .

- Table: Yield comparison under varying conditions:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | None | 25 | 45 |

| DCM | DMAP | 0 | 72 |

| DMF | DMAP | 25 | 68 |

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions (e.g., variable IC) arise from assay conditions or cellular context. Mitigation strategies:

- Orthogonal Assays: Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

- Structural Analogs: Test derivatives to isolate pharmacophore contributions (e.g., dimethoxy vs. ethoxy substituents) .

- Meta-Analysis: Cross-reference data with PubChem BioAssay (AID 1259401) or ChEMBL entries for consistency .

Advanced: What computational methods elucidate its mechanism of action?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with RET kinase (PDB ID 2IVU). Key residues: Val804, Leu808 .

- MD Simulations: GROMACS for 100 ns trajectories to assess urea linkage flexibility and target binding stability .

- QSAR Models: Relate substituent electronegativity (e.g., methoxy groups) to bioactivity via MOE or Schrödinger .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

Methodological Answer:

- Animal Models: Use Sprague-Dawley rats (IV/PO dosing) for bioavailability studies. Plasma collection at 0.5, 1, 2, 4, 8, 24 hrs .

- Analytical Method: LC-MS/MS quantification (LOQ: 1 ng/mL) with deuterated internal standards .

- Tissue Distribution: Autoradiography or whole-body imaging after -labeling .

Advanced: What strategies improve solubility for in vivo formulations?

Methodological Answer:

- Co-Solvents: 10% DMSO + 30% PEG-400 in saline (enhances solubility to >5 mg/mL) .

- Nanoparticles: Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) via solvent evaporation .

- Prodrug Design: Introduce phosphate esters at the urea NH for pH-dependent release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.